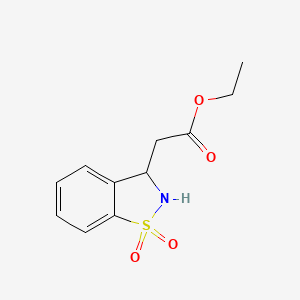
1,2-Dichloro-3-(2-methylphenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3-(2-methylphenoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms and a 2-methylphenoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-(2-methylphenoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-dichlorobenzene with 2-methylphenol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions with a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-3-(2-methylphenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Production of carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated or hydrogenated products.
Aplicaciones Científicas De Investigación
1,2-Dichloro-3-(2-methylphenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1,2-dichloro-3-(2-methylphenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The presence of chlorine atoms and the 2-methylphenoxy group influences its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichlorobenzene: Lacks the 2-methylphenoxy group, making it less complex.
2-Methylphenol: Contains a hydroxyl group instead of chlorine atoms.
1,2-Dichloro-4-(2-methylphenoxy)benzene: Similar structure but with different substitution pattern.
Uniqueness
1,2-Dichloro-3-(2-methylphenoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
25482-49-9 |
|---|---|
Fórmula molecular |
C13H10Cl2O |
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
1,2-dichloro-3-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C13H10Cl2O/c1-9-5-2-3-7-11(9)16-12-8-4-6-10(14)13(12)15/h2-8H,1H3 |
Clave InChI |
JPBTYBVCDFUTEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


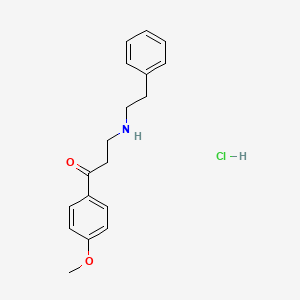
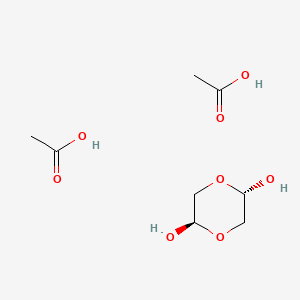
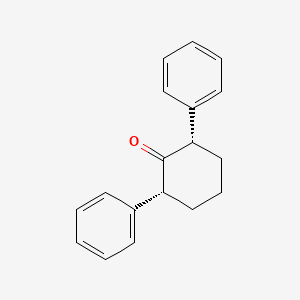
![9-Methylbicyclo[3.3.1]nonane](/img/structure/B14700905.png)

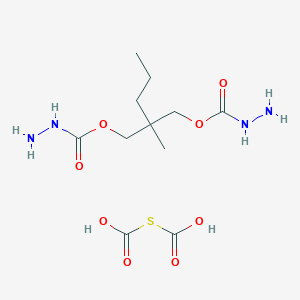

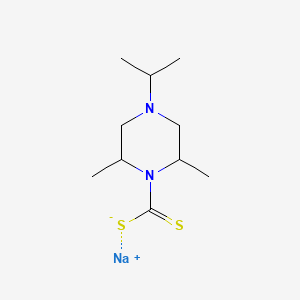
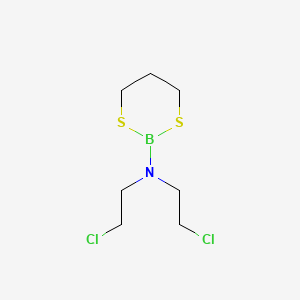
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)
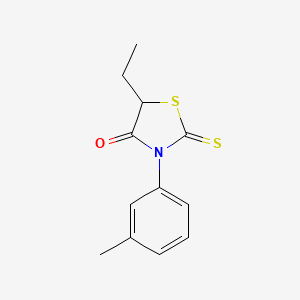

![Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-2-yl ester](/img/structure/B14700967.png)
